

Crystal Structure Analysis of 1-Cyclohexyl-2-thiourea Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexyl-2-thiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of **1-Cyclohexyl-2-thiourea** derivatives, a class of compounds recognized for their diverse biological activities. Thiourea derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents, including roles as anticancer, antitubercular, and enzyme-inhibiting molecules.^{[1][2]} Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships and designing novel, more potent drug candidates. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents a comparative summary of their structural parameters, and visualizes their implication in key biological signaling pathways.

Core Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for a selection of **1-Cyclohexyl-2-thiourea** derivatives, allowing for a comparative analysis of their solid-state structures. These parameters, determined through single-crystal X-ray diffraction, provide insights into the molecular geometry and packing within the crystal lattice.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
1-Cyclohexyl-3-(2-tolyl)thiourea	C ₁₄ H ₂₀ N ₂ S	Monoclinic	P2 ₁ /c	12.6793(11)	9.0970(7)	11.4964(10)	90	98.08(8)	90	1313.11(19)	4	[3]
1-Cyclohexyl-3-(2-furyl)thiourea	C ₁₂ H ₁₆ N ₂ O ₂ S	Orthorhombic	Pbca	7.2667(5)	10.2058(7)	34.239(3)	90	90	90	2539.3(3)	8	[4] [5]
4-Cyclohexyl-1-(propan-2-ylidene)thios	C ₁₀ H ₁₉ N ₃ S	Orthorhombic	Pbca	13.6668(10)	8.3356(5)	21.4683(16)	90	90	90	2445.7(3)	8	[6]

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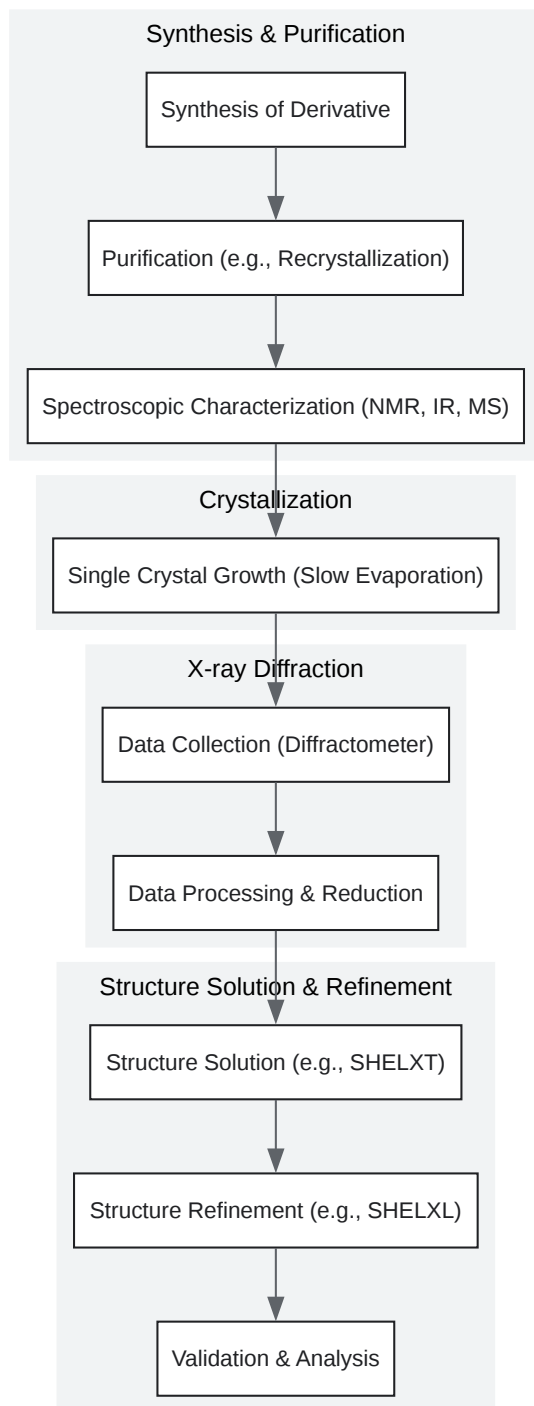
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Experimental Protocols

A generalized experimental workflow for the synthesis and crystal structure analysis of **1-Cyclohexyl-2-thiourea** derivatives is presented below. This process is fundamental to obtaining the high-quality single crystals necessary for X-ray diffraction studies.

Experimental Workflow for Crystal Structure Analysis

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Caption: A generalized workflow for the synthesis and crystal structure determination of **1-Cyclohexyl-2-thiourea** derivatives.

Synthesis of 1-Cyclohexyl-2-thiourea Derivatives

A common synthetic route involves the reaction of an appropriate isothiocyanate with cyclohexylamine. For acylthiourea derivatives, the corresponding acyl chloride is first reacted with a thiocyanate salt to generate an in situ acyl isothiocyanate, which is then treated with cyclohexylamine.^{[4][5]}

Materials:

- Substituted benzoyl chloride or other acyl chloride
- Ammonium thiocyanate
- Cyclohexylamine
- Acetone (anhydrous)
- Ethanol (for recrystallization)

Procedure:

- Ammonium thiocyanate is dissolved in hot acetone.
- The substituted benzoyl chloride is added dropwise to the stirring solution.
- The reaction mixture is stirred for a short period (e.g., 20 minutes) and then filtered to remove ammonium chloride.
- The resulting filtrate containing the acyl isothiocyanate is heated (e.g., at 65 °C for 30 minutes).
- A solution of cyclohexylamine in acetone is added slowly to the heated filtrate.
- The reaction mixture is stirred at room temperature for approximately 30 minutes.
- The resulting solid product is collected by filtration, washed, and dried.

- Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.^{[4][5]}

Single-Crystal X-ray Diffraction

High-quality single crystals are mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

Instrumentation:

- Single-crystal X-ray diffractometer (e.g., Rigaku or Bruker)
- X-ray source (e.g., Mo K α or Cu K α radiation)
- Detector (e.g., CCD or HyPix)
- Cryostat for low-temperature measurements (e.g., 150 K)

Procedure:

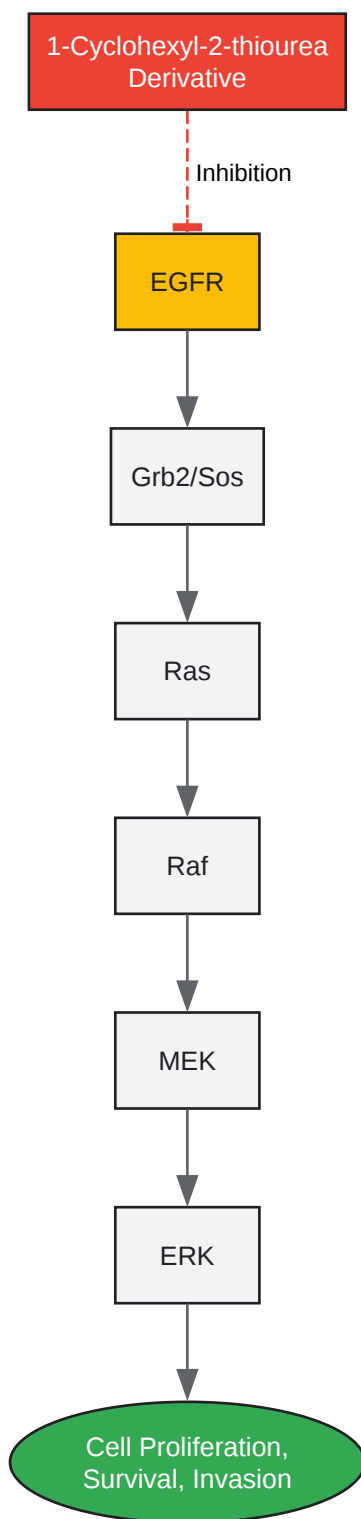
- A suitable single crystal is selected and mounted on the goniometer head.
- The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.
- The unit cell parameters are determined, and the crystal orientation is established.
- A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
- The collected data is processed, which includes integration of reflection intensities and corrections for absorption.
- The crystal structure is solved using direct methods (e.g., with software like SHELXT).
- The structural model is refined by full-matrix least-squares methods (e.g., with software like SHELXL) to obtain the final atomic coordinates, bond lengths, and angles.

Biological Signaling Pathways

1-Cyclohexyl-2-thiourea derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. Their inhibitory activity often stems from interactions with key proteins in these cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK pathway, promoting cell proliferation and survival.^[7]^[8] Some thiourea derivatives have been shown to inhibit EGFR, making them potential anticancer agents.

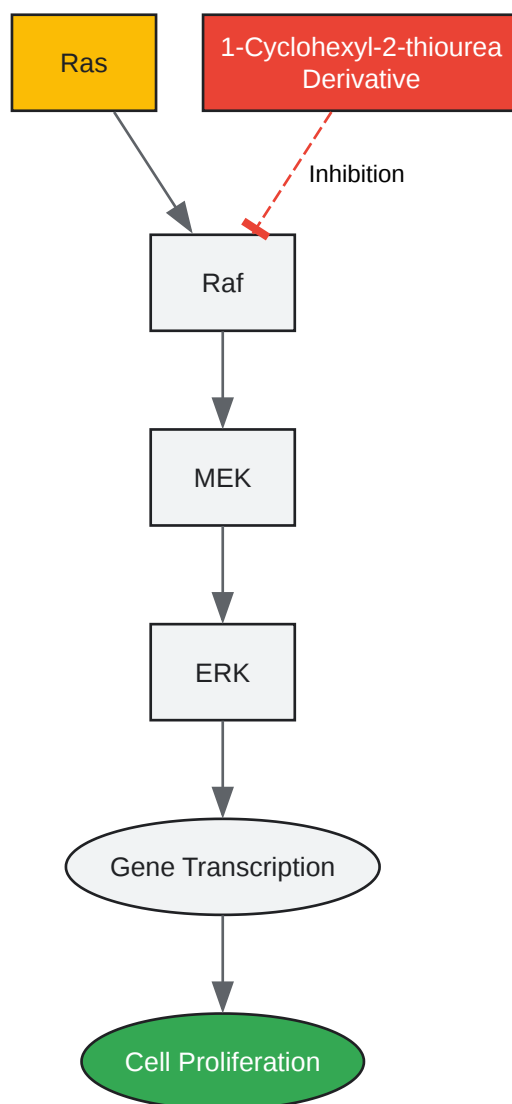


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Caption: Inhibition of the EGFR signaling pathway by **1-Cyclohexyl-2-thiourea** derivatives.

RAS-RAF-MAPK Signaling Pathway

This pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. Mutations in RAS and RAF are common in many cancers, leading to constitutive activation of the pathway.[9][10] Inhibitors targeting components of this cascade are of significant therapeutic interest.

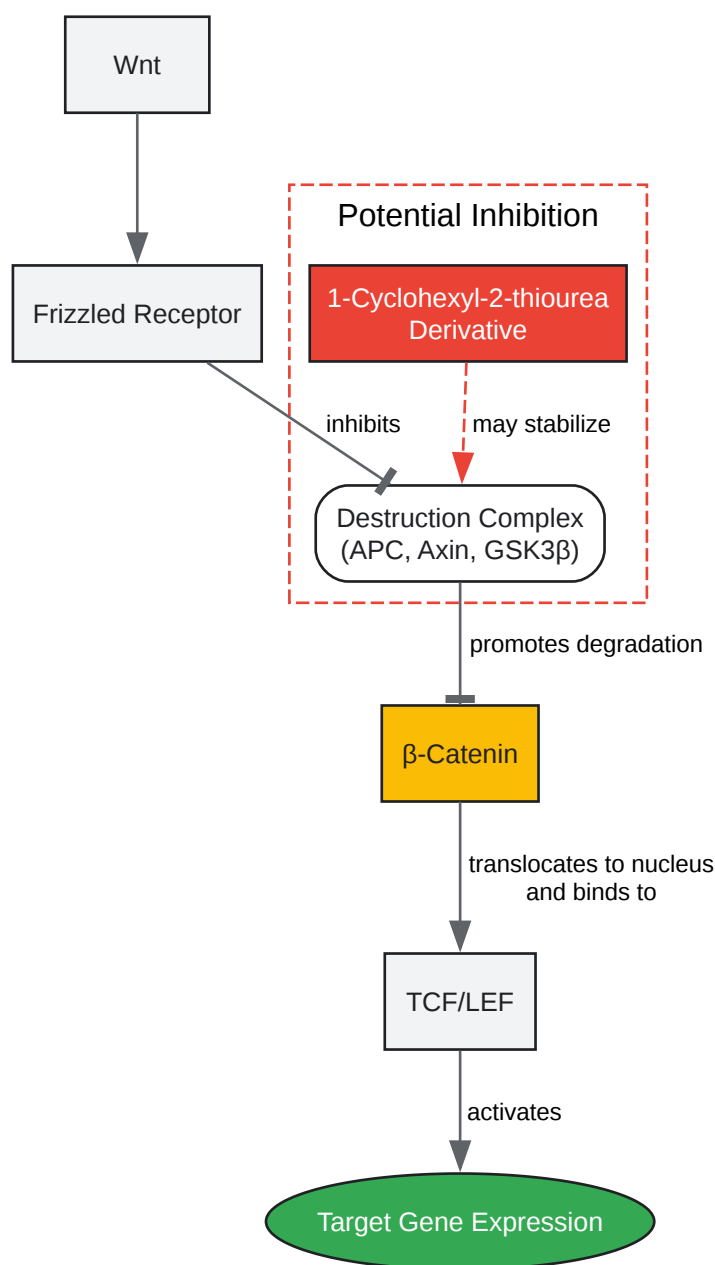


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Caption: Potential inhibition of the RAS-RAF-MAPK signaling cascade by **1-Cyclohexyl-2-thiourea** derivatives.

Wnt/ β -Catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[2][11] The pathway's central component is β -catenin, whose stabilization and nuclear translocation lead to the transcription of target genes that drive cell proliferation.



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Caption: Postulated interaction of **1-Cyclohexyl-2-thiourea** derivatives with the Wnt/ β -catenin signaling pathway.

In conclusion, the structural elucidation of **1-Cyclohexyl-2-thiourea** derivatives through single-crystal X-ray diffraction provides invaluable data for understanding their chemical properties and biological activities. The detailed molecular architecture informs the design of new compounds with enhanced efficacy and selectivity for their respective biological targets. The continued investigation into this class of compounds holds significant promise for the development of novel therapeutics.

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